molecular formula C13H21NO4S3 B7832662 (3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832662
M. Wt: 351.5 g/mol
InChI Key: ZKBGNSOCSWXNNF-RYUDHWBXSA-N
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Description

(3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, a pentylamino group, and a thiophene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The starting materials might include thiolane derivatives, pentylamine, and thiophene-2-sulfonyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring purity through advanced purification techniques, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring and thiophene group can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the thiolane ring.

Scientific Research Applications

Chemistry

In chemistry, (3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. The presence of the thiophene-2-sulfonyl group suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features might allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in electronics, coatings, or polymers.

Mechanism of Action

The mechanism of action of (3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiolane derivatives, sulfonyl-containing compounds, and amino-substituted thiophenes. Examples could be:

  • Thiolane-3-sulfonyl chloride
  • 2-Amino-3-thiophenesulfonic acid
  • Pentylamine derivatives

Uniqueness

What sets (3S4R)-3-(PENTYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE apart is its specific stereochemistry and combination of functional groups. This unique structure could confer distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-1,1-dioxo-N-pentyl-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S3/c1-2-3-4-7-14-11-9-20(15,16)10-12(11)21(17,18)13-6-5-8-19-13/h5-6,8,11-12,14H,2-4,7,9-10H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBGNSOCSWXNNF-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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